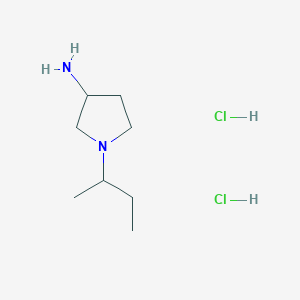

tert-Butyl 3-(3-amino-3-oxopropyl)-1-pyrrolidinecarboxylate

Vue d'ensemble

Description

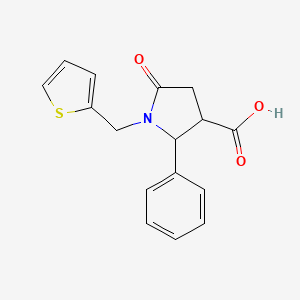

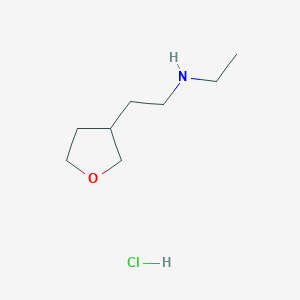

“tert-Butyl 3-(3-amino-3-oxopropyl)-1-pyrrolidinecarboxylate” is a chemical compound with the molecular formula C8H16N2O3 . It has a molecular weight of 188.23 . It is a solid substance that is stored in dry conditions at 2-8°C .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H16N2O3 . The average mass of the molecule is 188.224 Da .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been studied. For instance, “tert-Butyl 3-amino-3-oxopropyl (benzyl)carbamate” has been used in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides .Physical And Chemical Properties Analysis

“this compound” is a solid substance that is stored in dry conditions at 2-8°C . It has a molecular weight of 188.23 .Applications De Recherche Scientifique

Aerobic Reactions and Copper Complex Formation

Stoichiometric reactions of 3,5-di-tert-butylcatechol with ammonia lead to the formation of aminophenol compounds. These compounds, in the presence of dioxygen and Cu(II), undergo oxidation and condensation reactions. The resulting Cu(II) complexes exhibit significant ferromagnetic exchange due to the orthogonal alignment of metal and ligand magnetic orbitals, demonstrating the compound's potential in materials science for developing magnetic materials (Speier et al., 1996).

Enantioselective Nitrile Anion Cyclization

A practical asymmetric synthesis approach for N-tert-butyl disubstituted pyrrolidines through nitrile anion cyclization has been developed. This method allows for the efficient synthesis of chiral pyrrolidine derivatives, highlighting the compound's utility in the synthesis of enantioenriched molecules for pharmaceutical applications (Chung et al., 2005).

Antibacterial Agent Synthesis

In the quest for new antibacterial agents, a series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids were synthesized. The variations in substituents demonstrated the importance of the (3S)-3-amino-pyrrolidine group in enhancing the in vitro and in vivo activity, showcasing the role of tert-butyl 3-(3-amino-3-oxopropyl)-1-pyrrolidinecarboxylate derivatives in developing new therapeutic agents (Bouzard et al., 1992).

Supramolecular Chemistry and Crystallography

Studies on substituted oxopyrrolidine analogues have provided insights into how weak intermolecular interactions influence the supramolecular arrangement of molecules. Despite lacking strong hydrogen bond donor-acceptor systems, these compounds form intricate supramolecular assemblies, highlighting their significance in the study of crystal engineering and molecular architecture (Samipillai et al., 2016).

Photocatalyzed Amination and Chromone Synthesis

Photoredox catalysis has been applied to the amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This method facilitates the synthesis of 3-aminochromones, illustrating the compound's utility in photocatalyzed transformations for constructing diverse organic molecules (Wang et al., 2022).

Safety and Hazards

Orientations Futures

The future directions for “tert-Butyl 3-(3-amino-3-oxopropyl)-1-pyrrolidinecarboxylate” could involve its use in the synthesis of other compounds or in various chemical reactions. For instance, a related compound, “tert-Butyl 3-amino-3-oxopropyl (benzyl)carbamate”, has been used in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides . This suggests potential applications in polymer chemistry.

Propriétés

IUPAC Name |

tert-butyl 3-(3-amino-3-oxopropyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-6-9(8-14)4-5-10(13)15/h9H,4-8H2,1-3H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJYNGNAYWSWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methyl-1-piperidinyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486136.png)

![3-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1486143.png)

![Ethyl 5-benzyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate](/img/structure/B1486148.png)

![tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1486150.png)

![tert-Butyl 4-{1-hydroxy-3-(hydroxyimino)-1-[2-(hydroxyimino)propyl]butyl}-1-piperidinecarboxylate](/img/structure/B1486151.png)